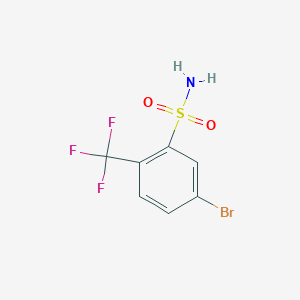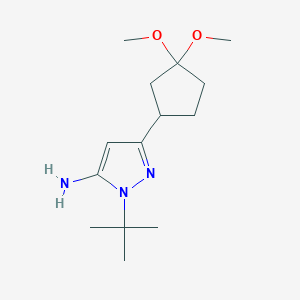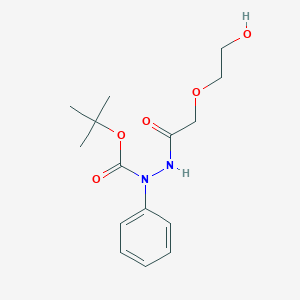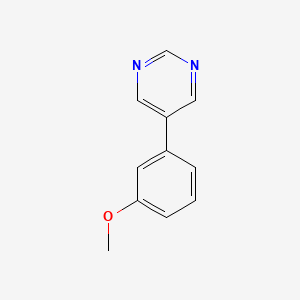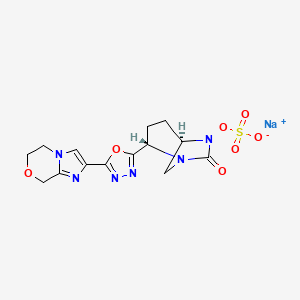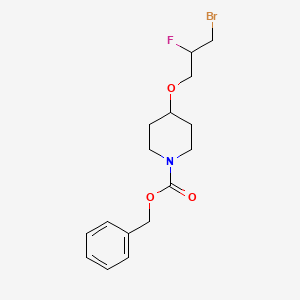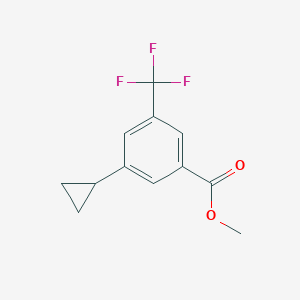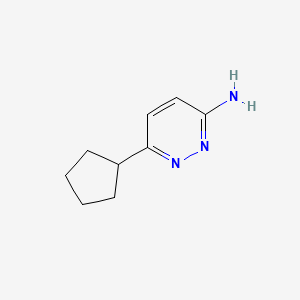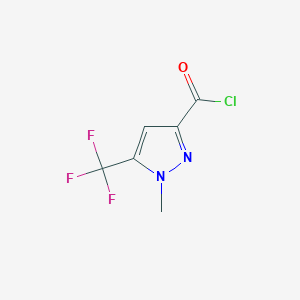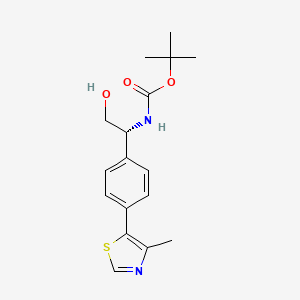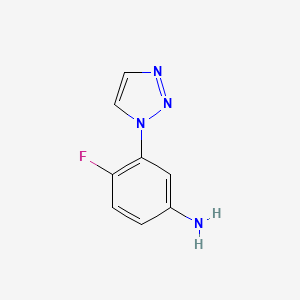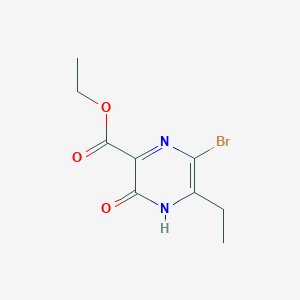
Ethyl 6-bromo-5-ethyl-3-hydroxypyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate is a heterocyclic compound with a pyrazine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and ethyl groups in its structure makes it a versatile intermediate for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate typically involves the bromination of a pyrazine derivative followed by esterification. One common method is the bromination of 5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylic acid using bromine in the presence of a suitable solvent such as acetic acid. The resulting brominated intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Substitution: Formation of ethyl 6-amino-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate.
Reduction: Formation of ethyl 6-bromo-5-ethyl-3,4-dihydro-3-hydroxy-2-pyrazinecarboxylate.
Oxidation: Formation of ethyl 6-bromo-5-carboxy-3,4-dihydro-3-oxo-2-pyrazinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-bromo-5-ethyl-3,4-dihydro-3-oxo-2-pyrazinecarboxylate can be compared with other similar compounds such as:
Ethyl 6-bromo-5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 6-bromo-3-hydroxy-5-methyl-2-pyrazinecarboxylate: Contains a hydroxyl group instead of a keto group.
Eigenschaften
Molekularformel |
C9H11BrN2O3 |
|---|---|
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
ethyl 5-bromo-6-ethyl-2-oxo-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C9H11BrN2O3/c1-3-5-7(10)12-6(8(13)11-5)9(14)15-4-2/h3-4H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
JRHCFXXCIVEUEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(C(=O)N1)C(=O)OCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


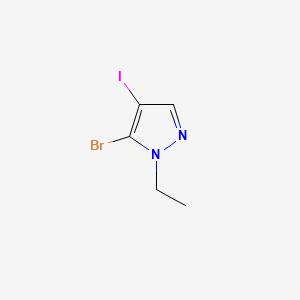
![N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)
